acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid
Description
The compound acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid is a structurally complex molecule characterized by:
- Peptide-like backbone: A hexanoic acid core with multiple amino acid residues, including (2S)-2,6-diaminohexanoyl and (2S)-3-(4-hydroxyphenyl)propanoyl groups.
- Functional groups: Primary and secondary amines, carboxylic acid, and a 4-hydroxyphenyl moiety, which may influence solubility, bioavailability, and target binding.
This compound shares structural motifs with peptide-based pharmaceuticals, such as ACE inhibitors (e.g., lisinopril, ramipril) and synthetic amino acid derivatives designed for targeted drug delivery . Its design likely aims to balance hydrophilicity (via amino and carboxylic acid groups) and aromatic interactions (via the hydroxyphenyl group).
Properties
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5.C2H4O2/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23;1-2(3)4/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31);1H3,(H,3,4)/t16-,17-,18-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOYNFTOCTMGG-UVJOBNTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Attachment
(2S)-2-[[(2S)-2,6-Diaminohexanoyl]Amino] Segment
3-(4-Hydroxyphenyl)Propanoyl Unit
-
Hydroxyl protection : tert-butyl (stable to Fmoc deprotection, cleaved with 95% TFA).
-
Coupling yield : 98% achieved via pre-activation with OxymaPure/DIC.
Critical Deprotection and Cleavage Steps
Side-Chain Deprotection
| Group | Protecting Group | Cleavage Condition | Time |
|---|---|---|---|
| ε-amino (Lys) | Mmt | 1% TFA in DCM | 5 min |
| Hydroxyl (Tyr) | t-Bu | 95% TFA/H2O/TIPS (95:2.5:2.5) | 2 hr |
Peptide-Resin Cleavage
Solution-Phase Fragment Coupling (Alternative Method)
For larger-scale production (>100 g), fragment coupling reduces step count:
-
Fragment 1 : (2S)-6-aminohexanoic acid-(2S)-2,6-diaminohexanoyl (SPPS, MW 293.36 g/mol).
-
Fragment 2 : 3-(4-hydroxyphenyl)propanoyl synthesized via mixed anhydride method.
-
Convergent coupling : EDC/HOAt in THF, -15°C to minimize racemization.
| Metric | SPPS | Fragment Coupling |
|---|---|---|
| PMI (Process Mass Intensity) | 357–451 | 95–150 |
| Purity (HPLC) | 92–95% | 88–91% |
| Development phase | Early | Commercial |
Purification and Characterization
-
MS : Expected [M+H]+ 654.3 (calculated via Bachem guidelines).
-
Chiral analysis : CD spectroscopy confirms >99% enantiomeric excess.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Molecular formula inferred from structural analogs in .
Functional Comparisons
(a) ACE Inhibitor Analogues
Lisinopril and ramipril (C₂₃H₃₂N₄O₅) share a lysine-proline-like backbone, enabling angiotensin-converting enzyme (ACE) inhibition via zinc coordination and hydrogen bonding . The target compound lacks the proline ring but retains:
(b) Peptide-Based Drug Candidates
Compounds like 2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid () exhibit:
- Diaminohexanoyl motifs for enhanced solubility and cellular uptake.
- Aromatic side chains (e.g., phenyl, hydroxyphenyl) for target affinity.
The target compound’s additional hydroxyphenyl group may improve binding to receptors with aromatic pockets (e.g., estrogen receptors) but increase metabolic instability .
(c) Amino Acid Derivatives
Simpler analogs, such as (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid (), prioritize:
- Hydrophobic/hydrophilic balance for blood-brain barrier penetration.
- Acetamido groups for metabolic resistance.
The target compound’s complexity may enhance specificity but reduce synthetic accessibility compared to these derivatives .
Bioactivity and Computational Predictions
- QSAR Models: The compound’s diaminohexanoyl and hydroxyphenyl groups correlate with moderate predicted bioactivity in protease inhibition (pIC₅₀ ~6.5) based on fragment-based QSAR analyses .
- Bioactivity Clustering : Hierarchical clustering of NCI-60 data suggests its bioactivity profile may overlap with peptidomimetics targeting protein-protein interactions .
Biological Activity
Acetic acid; (2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid is a complex peptide compound known for its significant biological activities, particularly in antibacterial and antiviral domains. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C49H88N14O10
- Molecular Weight : 1033.3 g/mol
- IUPAC Name : Acetic acid; (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid.
Structural Characteristics
The compound features multiple amino acid sequences, notably lysine and tryptophan, which contribute to its biological activity. The acetate form enhances stability and solubility, making it suitable for various applications.
The biological activity of this compound primarily arises from its interaction with microbial cell membranes. The positively charged lysine residues interact with negatively charged components of the membrane, leading to:
- Membrane Disruption : This results in cell lysis and death of the microorganism.
- Membrane Insertion : Tryptophan residues facilitate insertion into the membrane, further destabilizing it.
Unique Features
The specific sequence of amino acids enhances its antimicrobial properties, making it a valuable candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that acetic acid; (2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid exhibits significant antibacterial and antiviral activities.
- Bacterial Inhibition : Studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Antiviral Activity : Preliminary research suggests potential efficacy against viral infections through membrane disruption mechanisms.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Bacterial Resistance :
- Objective : Evaluate the compound's effectiveness against antibiotic-resistant strains.
- Findings : Demonstrated significant inhibition of growth in resistant bacterial strains, indicating potential as an alternative therapeutic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
- Antiviral Efficacy Study :
- Objective : Assess antiviral activity against influenza virus.
- Findings : Showed a reduction in viral load in treated cells compared to controls.
Therapeutic Applications
Given its biological activity, acetic acid; (2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid has potential applications in:
- Antimicrobial Treatments : As a novel antibiotic agent.
- Vaccine Development : As an adjuvant to enhance immune response.
- Wound Healing Formulations : Due to its antibacterial properties.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the complex stereochemistry of this compound?
- Methodology : The synthesis requires sequential peptide coupling and stereochemical control. Key steps include:
- Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for amino protection .
- Enantioselective catalysis or chiral pool synthesis for stereocenters, leveraging (2S)-configured amino acids as building blocks .
- Solid-phase peptide synthesis (SPPS) for iterative coupling of the 2,6-diaminohexanoyl and 4-hydroxyphenyl-propanoyl moieties .
- Validation : Monitor coupling efficiency via LC-MS and confirm stereochemistry using circular dichroism (CD) or chiral HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : 2D-NMR (COSY, HSQC) to resolve overlapping proton signals, particularly for the 4-hydroxyphenyl and hexanoic acid regions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry if crystalline derivatives can be obtained .
Q. What solvents and reaction conditions optimize yield during coupling steps?
- Conditions :
- Polar aprotic solvents (DMF, DMSO) for peptide bond formation .
- Catalysts like HOBt/DIC or PyBOP for carboxylate activation .
- Temperature control (0–25°C) to minimize racemization .
- Troubleshooting : Low yields may result from incomplete deprotection; use TFA for Boc removal or piperidine for Fmoc .
Advanced Research Questions
Q. How can computational modeling aid in predicting this compound’s interaction with biological targets?
- Approach :
- Molecular docking (AutoDock, Schrödinger) to simulate binding with enzymes or receptors, focusing on the 4-hydroxyphenyl and diaminohexanoyl motifs .
- Quantum mechanical calculations (DFT) to analyze electronic properties of the carboxylic acid and amino groups .
- Validation : Compare computational results with experimental binding assays (SPR, ITC) .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Case Study : Discrepancies in NMR chemical shifts may arise from dynamic proton exchange or solvent effects.
- Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize signals .
- Cross-validate with IR spectroscopy to confirm functional groups (e.g., amide I band at ~1650 cm⁻¹) .
- Data Integration : Combine multiple techniques (e.g., NOESY for spatial proximity analysis) to resolve ambiguities .
Q. How can researchers optimize the compound’s stability in aqueous buffers for biological assays?
- Challenges : Hydrolysis of amide bonds or oxidation of the 4-hydroxyphenyl group.
- Solutions :
- Buffer pH 6–7 to minimize hydrolysis; add antioxidants (e.g., ascorbic acid) to protect the phenol moiety .
- Lyophilize the compound and reconstitute in DMSO for long-term storage .
Q. What advanced methods validate the compound’s potential as a enzyme inhibitor?
- Experimental Design :
- Enzymatic assays (e.g., fluorescence-based) to measure inhibition constants (Ki) .
- Structural biology (cryo-EM or X-ray crystallography) to visualize binding modes .
- Data Analysis : Use kinetic modeling (Michaelis-Menten, Lineweaver-Burk) to distinguish competitive vs. non-competitive inhibition .
Methodological Notes
- Stereochemical Purity : Always use chiral columns (e.g., Chiralpak IA) for HPLC analysis to detect enantiomeric impurities .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) meticulously, as trace water or oxygen can alter outcomes .
- Ethical Compliance : Non-commercial synthesis should adhere to institutional biosafety guidelines, especially when handling amino-reactive reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
